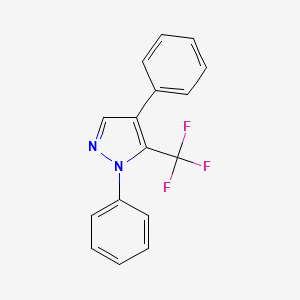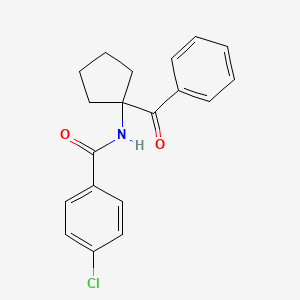![molecular formula C12H20O6 B12580147 2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid CAS No. 206876-97-3](/img/structure/B12580147.png)
2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid is an organic compound that belongs to the class of esters It is characterized by the presence of a hexanoyloxy group and a propanoyloxy group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid typically involves esterification reactions. One common method is the reaction between hexanoic acid and 2-hydroxypropanoic acid under acidic conditions to form the hexanoyloxy derivative. This intermediate is then reacted with propanoic acid to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield hexanoic acid, propanoic acid, and 2-hydroxypropanoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Potassium permanganate, chromium trioxide, and acidic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions, and low temperatures.
Major Products Formed
Hydrolysis: Hexanoic acid, propanoic acid, and 2-hydroxypropanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis, releasing active carboxylic acids that can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid sodium salt
- 3-{2-[2-(2-Azidoethoxy)ethoxy]ethoxy}propanoic acid
Uniqueness
This compound is unique due to its specific ester configuration, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
206876-97-3 |
|---|---|
Molekularformel |
C12H20O6 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
2-(2-hexanoyloxypropanoyloxy)propanoic acid |
InChI |
InChI=1S/C12H20O6/c1-4-5-6-7-10(13)17-9(3)12(16)18-8(2)11(14)15/h8-9H,4-7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
DAZZOIFMRJXUJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12580083.png)
![10-oxa-2,9-diazatricyclo[5.3.0.02,5]deca-1(7),3,5,8-tetraene](/img/structure/B12580097.png)
![Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]-](/img/structure/B12580101.png)

![N-[(Pyridin-4-yl)methyl]pentacosa-10,12-diynamide](/img/structure/B12580117.png)
![N-[(Piperazin-1-yl)methylidene]methanesulfonamide](/img/structure/B12580119.png)
![4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline](/img/structure/B12580120.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12580128.png)
![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B12580132.png)
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate](/img/structure/B12580133.png)
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580134.png)
![1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine](/img/structure/B12580137.png)

![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)
